molecular formula C14H24N4 B1436108 N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine CAS No. 2140305-23-1

N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine

Cat. No.: B1436108
CAS No.: 2140305-23-1
M. Wt: 248.37 g/mol
InChI Key: XFFVDFQTOFOEHU-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of the cyclopropylmethyl group: This step may involve alkylation reactions using cyclopropylmethyl halides under basic conditions.

    Attachment of the pyrazolylmethyl group: This can be achieved through nucleophilic substitution reactions using pyrazole derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4/c1-17-9-13(8-16-17)11-18(10-12-2-3-12)14-4-6-15-7-5-14/h8-9,12,14-15H,2-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFVDFQTOFOEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(CC2CC2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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